4-Bromophenylsulfur pentafluoride
Overview
Description
4-Bromophenylsulfur pentafluoride is a chemical compound with the molecular formula C₆H₄BrF₅S. It is known for its unique structure, which includes a bromine atom attached to a phenyl ring, and a pentafluorosulfanyl group (–SF₅) attached to the same ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenylsulfur pentafluoride typically involves the reaction of 4-bromophenylmagnesium bromide with sulfur tetrafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H4BrMgBr+SF4→C6H4BrSF5+MgBr2
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically cooled to low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenylsulfur pentafluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfur atom in the pentafluorosulfanyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound, depending on the specific conditions used.
Scientific Research Applications
4-Bromophenylsulfur pentafluoride has several scientific research applications:
Biology: The compound is used to study the mechanism of action of enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Bromophenylsulfur pentafluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which can influence the binding affinity and activity of the compound. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-Bromophenylsulfur pentafluoride can be compared with other similar compounds, such as:
- 3-Bromophenylsulfur pentafluoride
- 4-Chlorophenylsulfur pentafluoride
- 4-Fluorophenylsulfur pentafluoride
- 4-Iodophenylsulfur pentafluoride
- 4-Nitrophenylsulfur pentafluoride
These compounds share the pentafluorosulfanyl group but differ in the substituents attached to the phenyl ring. The unique properties of this compound, such as its specific reactivity and applications, make it distinct from these related compounds .
Biological Activity
4-Bromophenylsulfur pentafluoride (C₆H₄BrF₅S) is a synthetic compound notable for its unique pentafluorosulfanyl group and its applications in organic synthesis, materials science, and medicinal chemistry. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom attached to a phenyl ring and a pentafluorosulfanyl group. This structure contributes to its reactivity and biological properties. The compound is characterized by strong electron-withdrawing effects due to the fluorine atoms, which can influence interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily linked to its ability to modulate enzyme activity and receptor binding. The pentafluorosulfanyl group enhances the compound's lipophilicity and stability, which can lead to improved binding affinities for specific molecular targets. Research indicates that derivatives of this compound can enhance the affinity for certain receptors, making it a valuable tool in drug discovery .
Research Findings
Several studies have investigated the biological implications of this compound:
- Enzyme Interaction : The compound has been used to study the mechanisms of action of various enzymes, particularly those involved in metabolic pathways. Its ability to act as a substrate or inhibitor can provide insights into enzyme kinetics and regulation.
- Drug Discovery : Derivatives of this compound have shown promise in enhancing the efficacy of drug candidates. For instance, modifications to the sulfur pentafluoride moiety have been linked to increased potency against specific biological targets, including those related to infectious diseases .
- Material Science Applications : Beyond biological applications, this compound is also utilized in creating materials with unique properties, such as liquid crystals with enhanced dielectric anisotropy. These properties are critical in developing advanced display technologies .
Case Studies
- Antimicrobial Activity : A study demonstrated that certain derivatives of this compound exhibited significant antimicrobial properties against various pathogens. The mechanism was attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
- Antimalarial Research : In the context of antimalarial drug discovery, compounds derived from this compound were evaluated for their efficacy against Plasmodium species. Results indicated that these compounds could effectively inhibit parasite growth in vitro, suggesting potential for further development as therapeutic agents .
Comparative Analysis
To highlight the distinctiveness of this compound, a comparison with similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Bromophenylsulfur pentafluoride | Similar bromine substitution | Moderate enzyme inhibition |
4-Chlorophenylsulfur pentafluoride | Chlorine instead of bromine | Lower receptor affinity |
4-Fluorophenylsulfur pentafluoride | Fluorine instead of bromine | Enhanced stability |
4-Iodophenylsulfur pentafluoride | Iodine substitution | Variable activity |
Properties
IUPAC Name |
(4-bromophenyl)-pentafluoro-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF5S/c7-5-1-3-6(4-2-5)13(8,9,10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECCABBXFXGELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(F)(F)(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381313 | |
Record name | 4-Bromophenylsulfur pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774-93-6 | |
Record name | 4-Bromophenylsulfur pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(pentafluoro-lambda6-sulfanyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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